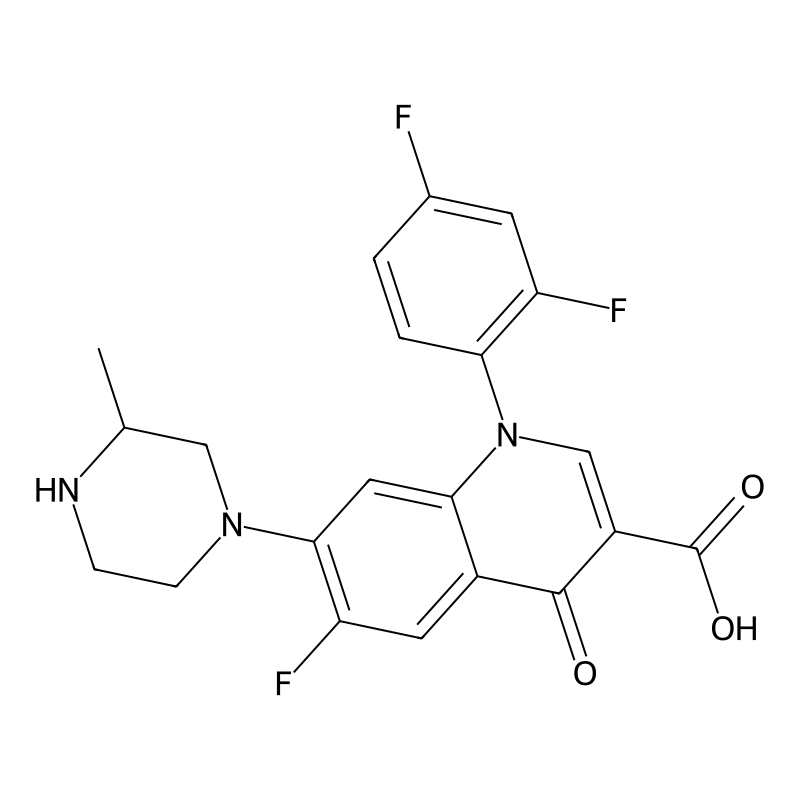

Temafloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial Activity:

- Temafloxacin belonged to the second generation of fluoroquinolones, a class of antibiotics known for their broad-spectrum activity against bacteria. Research showed it to be effective against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics.

- Studies in vitro (performed in a controlled environment) demonstrated its ability to inhibit the growth of various pathogens causing respiratory tract infections, urinary tract infections, and skin infections.

Mechanism of Action:

- Like other fluoroquinolones, temafloxacin worked by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair []. This disruption hindered the bacteria's ability to grow and reproduce, ultimately leading to cell death.

Limitations and Withdrawal:

- Despite promising initial results, research revealed that temafloxacin caused phototoxicity, a severe side effect where exposure to sunlight could lead to severe skin reactions.

- Additionally, concerns arose regarding potential cardiac toxicity, prompting regulatory bodies to halt its development and clinical trials.

Current Status:

- Temafloxacin is not currently available for clinical use due to the aforementioned safety concerns. Research efforts shifted towards other fluoroquinolone antibiotics with improved safety profiles.

Temafloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, characterized by its broad-spectrum antibacterial activity against both gram-negative and gram-positive bacteria. Its chemical formula is CHFNO, and it has a molar mass of approximately 417.388 g/mol. Initially approved for use in the United States in 1992 under the trade name Omniflox, it was withdrawn shortly thereafter due to severe adverse reactions, including allergic responses and hemolytic anemia, leading to fatalities among patients .

- Oxidation: Involves the addition of oxygen or the removal of hydrogen.

- Reduction: Involves the gain of electrons or the decrease in oxidation state.

- Substitution Reactions: Commonly involves nucleophiles attacking electrophilic centers in the molecule.

These reactions can be facilitated by various reagents, making temafloxacin versatile in synthetic organic chemistry .

Temafloxacin exhibits potent antibacterial activity primarily through its action on bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these targets, temafloxacin disrupts the normal functioning of bacterial DNA, leading to cell death. It shows efficacy against a range of pathogens, including:

- Gram-negative bacteria: Escherichia coli, Neisseria gonorrhoeae

- Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus .

The compound's pharmacokinetics indicate high bioavailability (over 90%) when administered orally, with significant tissue penetration, particularly in respiratory tissues and the prostate .

Temafloxacin can be synthesized using several methods:

- From Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate: This method involves multiple steps to form the hydrochloride version of temafloxacin.

- Acetylation Reaction: Temafloxacin can be reacted with acetic anhydride to form acetylated derivatives, which may enhance its pharmacological properties.

- Isobutyl Chloroformate Reaction: Following acetylation, further reactions can modify functional groups to optimize activity .

Temafloxacin was intended for treating various infections, including:

- Lower respiratory tract infections (e.g., community-acquired pneumonia)

- Genital and urinary infections (e.g., prostatitis)

- Skin and soft tissue infections .

Despite its potential applications, its market presence was short-lived due to safety concerns.

Interaction studies have indicated that temafloxacin may exhibit idiosyncratic reactions that are believed to be immune-mediated. These interactions can lead to severe side effects and necessitate caution when co-administered with other medications. The compound's metabolism primarily occurs in the liver, which may influence its interactions with drugs that affect hepatic enzyme activity .

Temafloxacin is part of a larger class of fluoroquinolone antibiotics. Here are some similar compounds:

| Compound Name | Unique Features | Comparison with Temafloxacin |

|---|---|---|

| Ciprofloxacin | Broad-spectrum activity; commonly used for UTIs | Similar mechanism but broader clinical use |

| Norfloxacin | Effective against gram-negative bacteria | Less potent against gram-positive bacteria |

| Ofloxacin | Used for respiratory infections; good tissue penetration | Similar pharmacokinetics but different side effect profile |

Temafloxacin is unique among these compounds due to its specific action on both bacterial types and its severe adverse reaction profile that led to its withdrawal from the market shortly after approval .

| Position | Temafloxacin Substituent | Effect on Antibacterial Activity | Structure-Activity Relationship |

|---|---|---|---|

| N-1 | 2,4-difluorophenyl | Enhanced activity against anaerobes and Gram-positive bacteria | Steric bulk enhances anaerobic activity; difluorophenyl increases potency vs. cyclopropyl |

| C-6 | Fluorine | Essential for activity; provides >10-fold increase in gyrase inhibition | Fluorination at C-6 is critical for fluoroquinolone class activity |

| C-7 | 3-methylpiperazin-1-yl | Improved pharmacokinetics and activity against Gram-positive bacteria | Methyl substitution at position 3 of piperazine improves solubility and half-life |

| C-8 | Hydrogen | Unsubstituted; minimal effect | No substitution; maintains basic quinolone core structure |

Piperazine Side Chain Modifications and Target Affinity

The piperazine side chain modifications at the C-7 position of temafloxacin represent a crucial structural element that influences both target enzyme affinity and pharmacokinetic properties. Temafloxacin contains a 3-methylpiperazin-1-yl substituent at position C-7, which distinguishes it from ciprofloxacin and norfloxacin that possess unsubstituted piperazine rings [10] [11].

Target Enzyme Interactions

The methyl substitution at position 3 of the piperazine ring significantly affects binding interactions with bacterial type II topoisomerases. Studies demonstrate that temafloxacin exhibits dual target activity against both DNA gyrase and topoisomerase IV, with DNA gyrase inhibition concentration values of approximately 0.5 μM and topoisomerase IV inhibition concentration values of approximately 0.8 μM [12] [13]. This balanced target profile contrasts with ciprofloxacin, which shows preferential binding to DNA gyrase with inhibition concentration values of 0.3 μM for gyrase versus 1.2 μM for topoisomerase IV [12].

The dual target activity of temafloxacin is attributed to the specific spatial arrangement of the 3-methyl group, which allows for optimal interactions with both target enzymes. The methylated piperazine ring provides enhanced binding affinity through improved hydrophobic interactions with amino acid residues in the quinolone resistance-determining regions of both GyrA and ParC subunits [11] [13].

Pharmacokinetic Enhancement

The 3-methyl substitution on the piperazine ring substantially improves the pharmacokinetic profile of temafloxacin. This modification increases the elimination half-life to 7-8 hours compared to 3-4 hours for unsubstituted piperazine derivatives like ciprofloxacin [14] [4]. The extended half-life results from reduced renal clearance and improved tissue distribution characteristics.

Additionally, the methylated piperazine side chain enhances water solubility and reduces protein binding, leading to improved oral bioavailability exceeding 90% [15] [16]. The increased solubility also decreases the risk of crystalluria, a potential adverse effect associated with some fluoroquinolones [11].

Central Nervous System Effects Considerations

The R7 side chain substituent plays a critical role in determining central nervous system effects through interactions with gamma-aminobutyric acid receptors. Unsubstituted piperazinyl rings, such as those in ciprofloxacin and norfloxacin, demonstrate high-affinity binding to gamma-aminobutyric acid receptors and may interfere with normal neurotransmitter function [11]. The 3-methyl substitution in temafloxacin reduces this binding affinity, potentially decreasing the risk of central nervous system-related adverse effects compared to unsubstituted piperazine derivatives [11].

Table 2: Piperazine Side Chain Modifications and Target Affinity

| Compound | C-7 Substituent | DNA Gyrase IC50 (μM) | Topoisomerase IV IC50 (μM) | Target Selectivity | Pharmacokinetic Enhancement |

|---|---|---|---|---|---|

| Temafloxacin | 3-methylpiperazin-1-yl | ~0.5 | ~0.8 | Dual target | Improved half-life (7-8h), reduced protein binding |

| Ciprofloxacin | Piperazin-1-yl | ~0.3 | ~1.2 | Gyrase preferential | Standard profile (3-4h half-life) |

| Norfloxacin | Piperazin-1-yl | ~1.0 | ~2.0 | Gyrase preferential | Standard profile (3-4h half-life) |

| Gatifloxacin | 3-methylpiperazin-1-yl | ~0.4 | ~0.6 | Dual target | Extended half-life, improved tissue penetration |

Comparative Analysis with Fluoroquinolone Analogues

Comprehensive comparative analysis of temafloxacin with other fluoroquinolone analogues reveals distinct structure-activity relationships that define its unique therapeutic profile and potential advantages over existing compounds.

Antimicrobial Spectrum and Potency

Temafloxacin demonstrates superior activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to earlier fluoroquinolones. Clinical isolate studies show that temafloxacin achieves minimal inhibitory concentration values of ≤0.06 μg/mL against respiratory pathogens, significantly lower than ciprofloxacin which requires 0.5-1.0 μg/mL for equivalent efficacy against Streptococcus pneumoniae [7] [17]. This enhanced potency results from the combined effects of the 2,4-difluorophenyl substituent and the methylated piperazine side chain.

Against Gram-negative bacteria, temafloxacin shows comparable activity to ciprofloxacin against Enterobacteriaceae with minimal inhibitory concentration values of 0.06-0.12 μg/mL for Escherichia coli [8] [6]. However, against Pseudomonas aeruginosa, temafloxacin exhibits somewhat reduced activity compared to ciprofloxacin, with minimal inhibitory concentration values of 1.0-2.0 μg/mL versus 0.12-0.25 μg/mL respectively [8] [6].

Pharmacokinetic Advantages

The structural modifications in temafloxacin result in superior pharmacokinetic properties compared to most fluoroquinolone analogues. The oral bioavailability exceeds 90%, surpassing that of ciprofloxacin which achieves 70-85% bioavailability [16] [14]. The extended elimination half-life of 7-8 hours enables once or twice-daily dosing regimens, providing improved patient compliance compared to the twice-daily dosing required for ciprofloxacin [18] [14].

Tissue penetration studies demonstrate that temafloxacin achieves concentrations equal to or higher than serum levels in respiratory tissues, nasal secretions, tonsils, prostate, and bone [15] [14]. This enhanced tissue distribution pattern exceeds that of ciprofloxacin in most body fluids, with the notable exception of seminal fluid [14].

Resistance Development

Spontaneous resistance development studies indicate that temafloxacin demonstrates a low frequency of resistance mutations, with values ranging from less than 1×10⁻¹⁰ to 1.4×10⁻⁷ depending on the bacterial strain tested [19]. These resistance frequencies are comparable to or lower than those observed with ciprofloxacin and ofloxacin [19]. The dual target activity of temafloxacin against both DNA gyrase and topoisomerase IV theoretically reduces the likelihood of rapid resistance development, as mutations in both target enzymes would be required for high-level resistance [12].

Safety Considerations

Despite its promising antimicrobial and pharmacokinetic profile, temafloxacin was associated with serious adverse effects that led to its withdrawal from clinical use. The 2,4-difluorophenyl substituent at position N-1 has been implicated in immunologically mediated adverse reactions, as this structural feature is shared among several fluoroquinolones that have been withdrawn or restricted due to safety concerns, including trovafloxacin and tosufloxacin [9] [3].

Table 3: Comparative Analysis with Fluoroquinolone Analogues

| Parameter | Temafloxacin | Ciprofloxacin | Ofloxacin | Difloxacin |

|---|---|---|---|---|

| MIC90 vs S. aureus (μg/mL) | 0.25-0.5 | 0.25-0.5 | 0.5-1.0 | 0.5-1.0 |

| MIC90 vs E. coli (μg/mL) | 0.06-0.12 | 0.03-0.06 | 0.06-0.12 | 0.12-0.25 |

| MIC90 vs P. aeruginosa (μg/mL) | 1.0-2.0 | 0.12-0.25 | 0.5-2.0 | 2.0-4.0 |

| MIC90 vs S. pneumoniae (μg/mL) | ≤0.06 | 0.5-1.0 | 0.5-1.0 | 0.25-0.5 |

| Oral bioavailability (%) | >90 | 70-85 | 85-95 | 75-85 |

| Half-life (hours) | 7-8 | 3-4 | 5-7 | 25-26 |

| DNA Gyrase inhibition | High | High | Moderate | Moderate |

| Resistance frequency (×10⁻⁹) | <1 | <1 | 1-5 | 1-3 |

Molecular Mechanism of Action

The bactericidal activity of temafloxacin results from interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication and transcription [19]. These type II topoisomerases regulate DNA topology by creating transient double-strand breaks and resealing them after allowing passage of another DNA duplex through the break [12] [21].

Temafloxacin binds to the gyrase-DNA and topoisomerase IV-DNA complexes, stabilizing the cleaved complex state and preventing religation of the DNA strands [21]. This mechanism leads to accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death [19]. The dual target activity against both enzymes enhances the bactericidal efficacy and may reduce the selection pressure for resistant mutants [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.2 (LogP)

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA05 - Temafloxacin

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Sprandel KA, Rodvold KA. Safety and tolerability of fluoroquinolones. Clin Cornerstone. 2003;Suppl 3:S29-36. Review. PubMed PMID: 14992418.

3: Ball P. Adverse drug reactions: implications for the development of fluoroquinolones. J Antimicrob Chemother. 2003 May;51 Suppl 1:21-7. Review. PubMed PMID: 12702700.

4: Archer JS, Archer DF. Oral contraceptive efficacy and antibiotic interaction: a myth debunked. J Am Acad Dermatol. 2002 Jun;46(6):917-23. Review. PubMed PMID: 12063491.

5: Rubinstein E. History of quinolones and their side effects. Chemotherapy. 2001;47 Suppl 3:3-8; discussion 44-8. Review. PubMed PMID: 11549783.

6: Mandell LA, Ball P, Tillotson G. Antimicrobial safety and tolerability: differences and dilemmas. Clin Infect Dis. 2001 Mar 15;32 Suppl 1:S72-9. Review. PubMed PMID: 11249832.

7: Bertino J Jr, Fish D. The safety profile of the fluoroquinolones. Clin Ther. 2000 Jul;22(7):798-817; discussion 797. Review. PubMed PMID: 10945507.

8: Goldstein EJ. Possible role for the new fluoroquinolones (levofloxacin, grepafloxacin, trovafloxacin, clinafloxacin, sparfloxacin, and DU-6859a) in the treatment of anaerobic infections: review of current information on efficacy and safety. Clin Infect Dis. 1996 Dec;23 Suppl 1:S25-30. Review. PubMed PMID: 8953103.

9: McGarvey WC, Singh D, Trevino SG. Partial Achilles tendon ruptures associated with fluoroquinolone antibiotics: a case report and literature review. Foot Ankle Int. 1996 Aug;17(8):496-8. Review. PubMed PMID: 8863030.

10: Muñiz AE. An unlikely childhood overdose: temafloxacin. Pediatr Emerg Care. 1996 Jun;12(3):215-6. Review. PubMed PMID: 8806150.

11: Ball P, Tillotson G. Tolerability of fluoroquinolone antibiotics. Past, present and future. Drug Saf. 1995 Dec;13(6):343-58. Review. PubMed PMID: 8652079.

12: Iakovlev SV, Iakovlev VP, Izotova GN. [Pharmacokinetics of fluoroquinolones in patients with renal insufficiency]. Antibiot Khimioter. 1995 Oct;40(10):39-47. Review. Russian. PubMed PMID: 8660120.

13: Moran JS, Levine WC. Drugs of choice for the treatment of uncomplicated gonococcal infections. Clin Infect Dis. 1995 Apr;20 Suppl 1:S47-65. Review. PubMed PMID: 7795109.

14: Nord CE. Effect of quinolones on the human intestinal microflora. Drugs. 1995;49 Suppl 2:81-5. Review. PubMed PMID: 8549421.

15: Appelbaum PC. Quinolone activity against anaerobes: microbiological aspects. Drugs. 1995;49 Suppl 2:76-80. Review. PubMed PMID: 8549420.

16: Lietman PS. Fluoroquinolone toxicities. An update. Drugs. 1995;49 Suppl 2:159-63. Review. PubMed PMID: 8549287.

17: Blum MD, Graham DJ, McCloskey CA. Temafloxacin syndrome: review of 95 cases. Clin Infect Dis. 1994 Jun;18(6):946-50. Review. PubMed PMID: 8086558.

18: Rodvold KA, Piscitelli SC. New oral macrolide and fluoroquinolone antibiotics: an overview of pharmacokinetics, interactions, and safety. Clin Infect Dis. 1993 Aug;17 Suppl 1:S192-9. Review. PubMed PMID: 8399914.

19: Fass RJ. Aetiology and treatment of community-acquired pneumonia in adults: an historical perspective. J Antimicrob Chemother. 1993 Jul;32 Suppl A:17-27. Review. PubMed PMID: 8407696.

20: Leigh DA. Prostatitis--an increasing clinical problem for diagnosis and management. J Antimicrob Chemother. 1993 Jul;32 Suppl A:1-9. Review. PubMed PMID: 8407691.